n,n-Dodecamethylenebisacrylamide
CAS No.: 17447-10-8
Cat. No.: VC21067996
Molecular Formula: C18H32N2O2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17447-10-8 |
|---|---|
| Molecular Formula | C18H32N2O2 |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | N-[12-(prop-2-enoylamino)dodecyl]prop-2-enamide |
| Standard InChI | InChI=1S/C18H32N2O2/c1-3-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16-20-18(22)4-2/h3-4H,1-2,5-16H2,(H,19,21)(H,20,22) |
| Standard InChI Key | QHQMBOKYHCJVKF-UHFFFAOYSA-N |
| SMILES | C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C |
| Canonical SMILES | C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
n,n-Dodecamethylenebisacrylamide consists of two acrylamide groups connected by a twelve-carbon methylene chain. This long aliphatic bridge distinguishes it from more common bisacrylamides and influences its chemical behavior. The molecular structure can be visualized as two acrylamide units with their nitrogen atoms connected by a dodecamethylene chain, creating a symmetrical molecule with reactive vinyl groups at both ends.
Physical and Chemical Properties
The compound possesses specific physical and chemical properties that determine its behavior in various applications. These properties are summarized in the following table:
| Property | Value | Notes |
|---|---|---|
| CAS Number | 17447-10-8 | Unique identifier in chemical databases |
| Molecular Formula | C₁₈H₃₂N₂O₂ | Contains 18 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms |
| Molecular Weight | 308.459 g/mol | Significantly higher than N,N'-methylenebisacrylamide (154.17 g/mol) |
| Appearance | Solid at room temperature | Based on typical properties of similar compounds |
| Density | Not Available | Data not provided in the search results |
| Melting Point | Not Available | Data not provided in the search results |
| Boiling Point | Not Available | Data not provided in the search results |
| Log P | 4.2736 | Indicates higher lipophilicity compared to shorter-chain bisacrylamides |
| Polar Surface Area (PSA) | 58.2 | Reflects the molecule's hydrogen bonding potential |
| Exact Mass | 308.246 | Useful for mass spectrometric identification |
The compound's relatively high LogP value of 4.2736 suggests significant lipophilicity, which would affect its solubility characteristics, potentially making it less soluble in water but more soluble in organic solvents compared to shorter-chain bisacrylamides.
Synthesis and Production Methods
Purification and Quality Control
The purification process would likely involve recrystallization from appropriate solvents to achieve the desired purity for research or industrial applications. Quality control measures might include:
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Melting point determination
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Spectroscopic analysis (NMR, IR, mass spectrometry)
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Chromatographic purity assessment
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Elemental analysis to confirm the molecular formula
Related Compounds and Comparative Analysis
Structural Analogs
n,n-Dodecamethylenebisacrylamide belongs to a family of bisacrylamide cross-linkers that vary in the length of the alkyl chain connecting the two acrylamide groups. The most extensively studied and widely used member of this family is N,N'-methylenebisacrylamide (CAS: 110-26-9), which has just one methylene group connecting the acrylamide units.
A comparative analysis of key properties is presented in the following table:
| Property | n,n-Dodecamethylenebisacrylamide | N,N'-Methylenebisacrylamide |
|---|---|---|
| CAS Number | 17447-10-8 | 110-26-9 |
| Molecular Formula | C₁₈H₃₂N₂O₂ | C₇H₁₀N₂O₂ |
| Molecular Weight | 308.459 g/mol | 154.17 g/mol |
| LogP | 4.2736 | Lower (more hydrophilic) |
| Cross-link Spacing | Long (12 carbon units) | Short (1 carbon unit) |
| Primary Applications | Specialized cross-linking | General-purpose cross-linking in PAGE gels |
| Water Solubility | Likely limited due to hydrophobicity | 10 mg/mL (64.86 mM) |
Functional Comparison
The functional differences between n,n-dodecamethylenebisacrylamide and shorter-chain analogs like N,N'-methylenebisacrylamide would be significant. N,N'-methylenebisacrylamide is widely used in polyacrylamide gel electrophoresis (PAGE) and serves as a cross-linker for precise, critical PAGE gels. It creates relatively rigid structures with small pore sizes appropriate for protein and nucleic acid separation.
In contrast, n,n-dodecamethylenebisacrylamide would likely create more flexible networks with larger pore sizes, potentially making it useful for:
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Separation of larger macromolecules or nanoparticles
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Development of materials with controlled release properties
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Creation of hydrogels with unique mechanical profiles
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Applications requiring hydrophobic domains within a cross-linked structure
Current Research Landscape and Future Directions
Research Status
The research landscape for n,n-dodecamethylenebisacrylamide appears to be less developed compared to more common bisacrylamide compounds. The limited information available in the search results suggests that this compound may represent an underexplored area in polymer chemistry with potential for new applications.
Recent advances in polymer science, particularly the development of more sophisticated cross-linking methodologies, suggest potential areas where this compound might find application:
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The growing interest in carbene-insertable cross-linkers for aliphatic polymers, as indicated in search result , points to potential applications where n,n-dodecamethylenebisacrylamide might serve as a precursor or model compound.
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The long alkyl chain of n,n-dodecamethylenebisacrylamide makes it potentially relevant to research on cross-linking of low-functionality polymers, an area described as a "long-standing challenge to the field" in the literature.
Future Research Directions
Several promising research directions for n,n-dodecamethylenebisacrylamide include:
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Investigation of its use in creating hydrogels with unique mechanical and swelling properties
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Exploration of its potential in drug delivery systems, where the hydrophobic chain might facilitate interaction with lipophilic drugs
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Development of specialized chromatographic media for separation of complex biomolecules
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Application in smart materials responding to changes in temperature or solvent environment
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Incorporation into composite materials to enhance interfacial properties
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